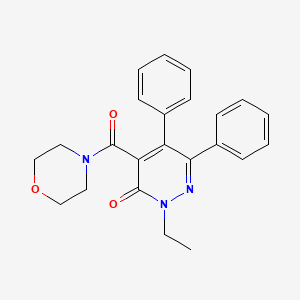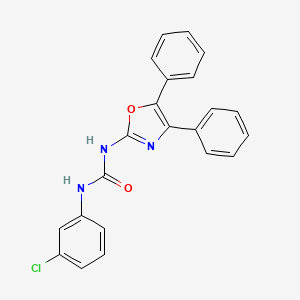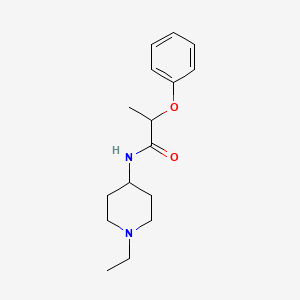![molecular formula C12H17N3O3 B4579181 1-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4579181.png)
1-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives, such as methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, involves converting piperidine carboxylic acids into β-keto esters, treated with N,N-dimethylformamide dimethyl acetal. Subsequent reactions with N-mono-substituted hydrazines yield the target compounds, with their structures confirmed by NMR spectroscopy and HRMS investigation (Matulevičiūtė et al., 2021).
Molecular Structure Analysis
The molecular structure of related pyrazole derivatives has been extensively studied through techniques like X-ray diffraction and DFT calculations. These studies reveal detailed insights into the compounds' geometries and electronic structures, contributing to a deeper understanding of their chemical behavior (Shen et al., 2012).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including N-alkylation and condensation processes, which are crucial for synthesizing a wide range of functionalized compounds. These reactions are guided by the molecules' inherent chemical properties, such as reactivity and stability under different conditions (Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structures, have been characterized to aid in their application and handling. Understanding these properties is essential for the proper storage, processing, and use of the compounds in various applications (Portilla et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, have been explored through experimental and theoretical studies. These properties are influenced by the compounds' molecular structures and are pivotal in determining their utility in various chemical reactions and applications (Viveka et al., 2016).
Applications De Recherche Scientifique
Heterocyclic Building Blocks and Medicinal Chemistry
1-Methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid and related compounds have been explored extensively in the field of medicinal chemistry and as versatile building blocks for synthesizing novel heterocyclic compounds. These compounds are regioselectively synthesized and serve as valuable intermediates for developing achiral and chiral building blocks, contributing to the synthesis of potentially bioactive molecules. For instance, their synthesis involves converting piperidine carboxylic acids to β-keto esters, followed by reactions with N-mono-substituted hydrazines to afford pyrazole carboxylates, which are key intermediates in medicinal chemistry for designing drugs with potential therapeutic applications, including cancer treatment and receptor modulation (Matulevičiūtė et al., 2021).
Anticancer Agents
Compounds structurally related to 1-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid have been identified as potential anticancer agents, specifically as inhibitors of Aurora kinases. Aurora kinases play a crucial role in cell division, and their inhibition can halt the proliferation of cancer cells. For example, derivatives designed to inhibit Aurora A kinase have shown potential in treating cancer, highlighting the significance of this chemical scaffold in developing novel anticancer therapies (ヘンリー,ジェームズ, 2006).
Coordination Polymers and Material Chemistry
The exploration of 1-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid derivatives extends into the field of material chemistry, where they are used as ligands to construct coordination polymers. These polymers exhibit unique structural properties and potential applications in catalysis, gas storage, and separation processes. The ability of these compounds to form diverse coordination polymers with metals such as Zn(II) and Cd(II) showcases their versatility and importance in the development of new materials with tailor-made properties (Cheng et al., 2017).
Antibacterial Agents
Research into derivatives of 1-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid also encompasses the development of novel antibacterial agents. These compounds are investigated for their potential to inhibit bacterial growth and target specific bacterial enzymes, such as DNA gyrase, which is essential for bacterial DNA replication. The design and synthesis of novel tetracyclic pyridone carboxylic acids, which include modifications of the 1-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid scaffold, demonstrate the ongoing search for effective antibacterial compounds (Jinbo et al., 1993).
Propriétés
IUPAC Name |
1-methyl-5-(4-methylpiperidine-1-carbonyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-8-3-5-15(6-4-8)11(16)10-9(12(17)18)7-13-14(10)2/h7-8H,3-6H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJHZMQOCXHCNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C=NN2C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-nitro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4579101.png)
![2-cyano-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(4-ethylphenyl)acrylamide](/img/structure/B4579120.png)

![N-cyclohexyl-3-oxo-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]octahydro-1(2H)-quinoxalinecarboxamide](/img/structure/B4579137.png)
![methyl 2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4579139.png)
![1-(2-fluorophenyl)-4-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}piperazine](/img/structure/B4579147.png)
![2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4579148.png)
![2,2,2-trifluoro-1-{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}ethanone](/img/structure/B4579154.png)
![4-chloro-N-[1-(4-morpholinylcarbonyl)-2-(3-phenoxyphenyl)vinyl]benzamide](/img/structure/B4579163.png)
![4-[(6-ethyl-3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4579171.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-[2-(methylthio)phenyl]-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4579172.png)

![3-allyl-5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4579189.png)